molecular formula C7H8ClIN2O4 B12810872 5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione CAS No. 121749-86-8

5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione

Cat. No.: B12810872
CAS No.: 121749-86-8
M. Wt: 346.51 g/mol
InChI Key: APOOKOCAKSTGFR-UHFFFAOYSA-N
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Description

5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound with the molecular formula C7H8ClIN2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Iodination: The addition of an iodine atom to the chlorinated pyrimidine.

    Hydroxyethoxymethylation: The attachment of a hydroxyethoxymethyl group to the iodinated pyrimidine.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to DNA and RNA analogs due to its structural similarity to nucleotides.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, in medicinal chemistry, it may inhibit viral replication by interfering with viral DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,4-dihydroxypyrimidine: Similar structure but lacks the hydroxyethoxymethyl and iodine groups.

    6-Iodo-2,4-dihydroxypyrimidine: Similar structure but lacks the chlorine and hydroxyethoxymethyl groups.

    5-Chloro-6-iodo-2,4-dihydroxypyrimidine: Similar structure but lacks the hydroxyethoxymethyl group.

Uniqueness

5-Chloro-1-((2-hydroxyethoxy)methyl)-6-iodo-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both chlorine and iodine atoms, as well as the hydroxyethoxymethyl group. These functional groups confer specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

121749-86-8

Molecular Formula

C7H8ClIN2O4

Molecular Weight

346.51 g/mol

IUPAC Name

5-chloro-1-(2-hydroxyethoxymethyl)-6-iodopyrimidine-2,4-dione

InChI

InChI=1S/C7H8ClIN2O4/c8-4-5(9)11(3-15-2-1-12)7(14)10-6(4)13/h12H,1-3H2,(H,10,13,14)

InChI Key

APOOKOCAKSTGFR-UHFFFAOYSA-N

Canonical SMILES

C(COCN1C(=C(C(=O)NC1=O)Cl)I)O

Origin of Product

United States

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